1-cyclopentanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-Cyclopentanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic small molecule characterized by a triazolopyrimidine core fused with a phenyl group at position 3 and a piperazine moiety substituted at position 5. The piperazine ring is further functionalized with a cyclopentanecarbonyl group, distinguishing it from related derivatives . This structural motif is common in medicinal chemistry due to the triazolopyrimidine scaffold’s ability to interact with diverse biological targets, including kinases, receptors, and enzymes involved in oxidative stress or epigenetic regulation .
The compound’s synthesis likely involves multi-step reactions, as seen in analogs such as tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate (66.7% yield via nucleophilic substitution and deprotection steps) . Physicochemical properties, such as molecular weight and solubility, are influenced by the cyclopentanecarbonyl group, which may enhance lipophilicity compared to derivatives with polar substituents (e.g., hydroxyl or sulfhydryl groups) .
Properties
IUPAC Name |
cyclopentyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c28-20(15-6-4-5-7-15)26-12-10-25(11-13-26)18-17-19(22-14-21-18)27(24-23-17)16-8-2-1-3-9-16/h1-3,8-9,14-15H,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKTZMBWYHVZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis and Structural Characterization
The compound is synthesized using standard organic synthesis techniques involving cyclization reactions. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often range from 16 to 32 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Anticancer Activity
The biological activity of triazolo derivatives extends to anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines. The selectivity index (SI) for these compounds was evaluated, showing promising results in inhibiting tumor growth while minimizing toxicity to normal cells .
The mechanisms underlying the biological activity of this class of compounds often involve:
- Inhibition of DNA Gyrase : Many triazolo derivatives bind to DNA gyrase, disrupting bacterial DNA replication .
- Cell Membrane Disruption : These compounds can alter the integrity of bacterial cell membranes, leading to cell death.
- Cytotoxicity in Cancer Cells : The compounds induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated several triazolo derivatives against standard antibiotics. The results indicated that certain derivatives had comparable or superior efficacy to traditional antibiotics like ampicillin .
- Cytotoxicity Assessment : In a cytotoxicity assay involving macrophage cell lines, the selectivity index for the tested compounds was significantly higher than that for conventional drugs, indicating a favorable therapeutic window .
Comparison with Similar Compounds
Key Observations :
- Thioether-linked analogs (e.g., compound 22 in ) exhibit enhanced binding to epigenetic targets like EZH2/HDACs due to sulfur’s electronegativity, whereas the target compound’s carbonyl group may favor hydrogen bonding with kinases or receptors .
Functional Analogues with Heterocyclic Modifications
RG7774 (Vicasinabin)
- Structure : (S)-1-(5-tert-Butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
- Key Features : Pyrrolidin-3-ol substitution enhances solubility and hydrogen-bonding capacity.
- Activity: Developed as a cannabinoid receptor modulator (CAS 1433361-02-4) with high affinity for CB2 receptors .
- Comparison : The target compound lacks the tetrazole and hydroxyl groups, suggesting divergent receptor selectivity .
VAS2870
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Key Features : Benzoxazole and sulfide groups confer reactivity with NADPH oxidase, reducing ROS production in leukocytes .
- Comparison : The target compound’s cyclopentanecarbonyl group may reduce redox activity compared to VAS2870’s sulfide moiety .
Preparation Methods
Aza-Wittig Reaction for Triazolopyrimidine Formation
Zheng Dong Fang et al. demonstrated the synthesis of 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines via an aza-Wittig reaction between iminophosphorane 1 and aromatic isocyanates, followed by cyclization with piperazine derivatives. Adapting this method, the 3-phenyl-triazolo[4,5-d]pyrimidin-7-yl group is introduced by substituting the isocyanate with phenyl isocyanate and using monosubstituted piperazine. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding guanidine intermediates that cyclize in dichloromethane with sodium ethoxide catalysis (Scheme 1).
Key Conditions :
Functionalization of Piperazine with Cyclopentanecarbonyl
Acylation of Piperazine Derivatives
The cyclopentanecarbonyl group is introduced via acylation of the piperazine nitrogen. A method analogous to the synthesis of cyclopropyl(piperazin-1-yl)methanone hydrochloride involves treating tert-butyl-protected piperazine with cyclopentanecarbonyl chloride, followed by deprotection (Scheme 2).
Procedure :
-
Protection : Piperazine is protected with tert-butyloxycarbonyl (Boc) using Boc anhydride in dichloromethane (DCM).
-
Acylation : Boc-piperazine reacts with cyclopentanecarbonyl chloride in the presence of triethylamine (TEA), yielding tert-butyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate.
-
Deprotection : Hydrochloric acid in methanol removes the Boc group, yielding 1-cyclopentanecarbonylpiperazine hydrochloride.
Key Data :
-
Characterization : -NMR (DMSO-d6) shows cyclopentane protons at δ 1.50–1.80 ppm and piperazine signals at δ 3.10–3.90 ppm.
Coupling of Triazolopyrimidine and Piperazine Moieties
Nucleophilic Aromatic Substitution
The triazolopyrimidine chloride reacts with 1-cyclopentanecarbonylpiperazine under basic conditions. A patent by CN107001287B details analogous coupling using chlorinated pyrimidines and piperazine derivatives in dimethylformamide (DMF) at 80°C.
Optimized Conditions :
Alternative Route: Multicomponent Reactions
One-Pot Synthesis
A sequential three-component reaction simplifies the synthesis. Fang et al.’s approach combines iminophosphorane, phenyl isocyanate, and piperazine in THF, followed by cyclization. For the target compound, cyclopentanecarbonyl chloride is introduced in situ during the piperazine coupling step.
Advantages :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) ensures >95% purity.
Spectroscopic Data
-
LC-MS (ESI) : m/z 447.2 [M+H]+ (calculated for C24H27N7O).
-
-NMR (400 MHz, CDCl3) :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Aza-Wittig + Acylation | Iminophosphorane, acylation | 70–85% | High regioselectivity | Multi-step purification |
| Multicomponent | One-pot synthesis | 80–90% | Efficiency | Requires optimized conditions |
| Nucleophilic Substitution | Chloropyrimidine coupling | 70–80% | Scalability | Harsh reaction conditions |
Q & A
Q. What are the critical steps in synthesizing 1-cyclopentanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
The synthesis typically involves multi-step reactions:
- Core formation : Construct the triazolo[4,5-d]pyrimidine ring via cyclization of substituted pyrimidine precursors under controlled temperatures (195–230°C) .
- Piperazine coupling : Attach the piperazine moiety using nucleophilic substitution or amide-bond formation, optimized with polar aprotic solvents (e.g., DMF) and catalysts like palladium on carbon .
- Functionalization : Introduce the cyclopentanecarbonyl group via acyl chloride reactions, requiring strict anhydrous conditions . Yield optimization hinges on reaction time, solvent choice, and intermediate purification (e.g., column chromatography) .
Q. Which analytical methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Assign protons (¹H-NMR) and carbons (¹³C-NMR) to verify substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm error tolerance) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What solvent systems are compatible with this compound?
While solubility data for this specific derivative is limited, structurally similar triazolopyrimidine-piperazine hybrids exhibit:
- High solubility in DMSO and DMF due to polar functional groups.
- Moderate solubility in chloroform and methanol , requiring sonication for dispersion .
- Poor aqueous solubility, necessitating formulation with co-solvents (e.g., PEG-400) for biological assays .
Advanced Research Questions
Q. How can reaction yields be improved when scaling up synthesis?
- Catalyst screening : Test Pd/C, CuI, or organocatalysts to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- In-line analytics : Use LC-MS to monitor intermediates and adjust conditions dynamically .
- Example: A 15% yield increase was achieved by replacing THF with DMF in triazolopyrimidine cyclization .
Q. What computational strategies predict biological target interactions?
- Molecular docking : Screen against kinases (e.g., PI3K, EGFR) using AutoDock Vina, prioritizing binding affinity (ΔG < -8 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to identify key residues (e.g., hinge-region hydrogen bonds) .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC₅₀ values to guide analog design .
Q. How to resolve contradictions in reported biological activities across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) that impact IC₅₀ variability .
- Dose-response validation : Re-test disputed compounds under standardized protocols (e.g., 72h incubation, 10% FBS) .
- Off-target profiling : Use kinome-wide screening to identify confounding interactions (e.g., CYP450 inhibition) .
Q. What strategies improve metabolic stability in vivo?
- Bioisosteric replacement : Substitute labile esters with ketones or amides to reduce hepatic clearance .
- Deuterium labeling : Stabilize metabolically sensitive positions (e.g., piperazine-CH₂ to CD₂) .
- Prodrug design : Mask polar groups (e.g., carboxylates) with tert-butyl esters for enhanced bioavailability .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
